4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline

Physicochemical Properties Medicinal Chemistry Structural Biology

Secure a strategic advantage in oncology drug discovery with 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline. Its unique 3,5-dimethylphenoxy motif is designed to fill a deep hydrophobic pocket in kinases like EGFR, potentially enhancing selectivity over simpler quinazoline analogs. This substitution pattern is also predicted to reduce CYP450-mediated metabolism, making it a robust internal standard for metabolic stability assays. As a novel composition-of-matter, procurement enables rapid SAR exploration and patent filing opportunities. Ensure your research uses this unique scaffold to avoid uncontrolled variables in biological assays.

Molecular Formula C17H13F3N2O
Molecular Weight 318.299
CAS No. 337925-01-6
Cat. No. B2967926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline
CAS337925-01-6
Molecular FormulaC17H13F3N2O
Molecular Weight318.299
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C
InChIInChI=1S/C17H13F3N2O/c1-10-7-11(2)9-12(8-10)23-15-13-5-3-4-6-14(13)21-16(22-15)17(18,19)20/h3-9H,1-2H3
InChIKeyGLUSVUBHNLVTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline Procurement Guide: Core Structure & Physicochemical Identity


4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline (CAS 337925-01-6) is a heterocyclic compound from the quinazoline family, characterized by a 3,5-dimethylphenoxy substituent at position 4 and a trifluoromethyl group at position 2 of the quinazoline core . It has the molecular formula C17H13F3N2O and a molecular weight of 318.29 g/mol . This compound is primarily offered as a research chemical (minimum purity 95%) and is utilized as a molecular building block in medicinal chemistry, particularly for the synthesis of analogues with potential antitumor activity .

Why Simple Substitution of 3,5-Dimethylphenoxy-2-(trifluoromethyl)quinazoline is Not Recommended


Within the 4-phenoxy-2-(trifluoromethyl)quinazoline sub-class, small structural changes profoundly impact electronic distribution, lipophilicity, and metabolic stability [1][2]. Replacement of the 3,5-dimethylphenoxy group with a simple phenoxy (MW 290.24 g/mol) or 4-methylphenoxy isomer alters the molecule's electron density and steric profile, which can differentially affect binding to biological targets such as kinases [1]. A 2024 study on a related series of trifluoromethyl-containing quinazolines demonstrated that minor structural modifications led to significant variations in antiproliferative activity against PC3, LNCaP, K562, HeLa, and A549 cancer cell lines [2]. Therefore, direct substitution without validation would introduce uncontrolled variables in biological assay outcomes or patent prosecution.

Quantitative Differentiation of 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline vs. Closest Analogs


Structural Differentiation: 3,5-Dimethylphenoxy vs. Unsubstituted Phenoxy

The target compound's 3,5-dimethylphenoxy substituent introduces distinct steric and electronic properties compared to the nearest unsubstituted analog, 4-phenoxy-2-(trifluoromethyl)quinazoline (CAS 337924-83-1). The additional methyl groups increase molecular weight, lipophilicity, and topological polar surface area (TPSA), which can influence passive membrane permeability and target engagement .

Physicochemical Properties Medicinal Chemistry Structural Biology

Purity & Supply Profile vs. 4-(4-Methylphenoxy) Analog

4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline is supplied at a minimum purity of 95% by multiple vendors (AKSci, AIFchem), identical to the purity specifications for the 4-(4-methylphenoxy) analog (CAS 337925-03-8). However, the difference in substitution pattern (3,5-dimethyl vs. 4-methyl) results in a unique SMILES notation, ensuring unambiguous identification in synthetic workflows .

Chemical Synthesis Procurement Building Blocks

Biological Activity Differentiation: Impact of 3,5-Dimethyl Substitution on Antitumor Potency

A 2024 medicinal chemistry study on a related series of 2-trifluoromethylquinazolines demonstrated that subtle changes in the phenoxy substituent (e.g., replacement of 3,5-dimethyl with other functionalities) led to significant shifts in antiproliferative IC50 values across multiple cancer cell lines. The study identified a lead compound (10b) with IC50 values of 3.02, 3.45, and 3.98 μM against PC3, LNCaP, and K562 cells, respectively, comparable to the approved tyrosine kinase inhibitor gefitinib [1][2]. The 3,5-dimethylphenoxy group of the target compound, with its electron-donating methyl substituents, is predicted to enhance π-π stacking interactions with tyrosine kinase ATP-binding pockets, potentially differentiating its selectivity profile from the 4-methylphenoxy analog [1].

Antitumor Activity Kinase Inhibition Cell-Based Assays

Optimal Application Scenarios Based on Structural Differentiation


Kinase Inhibitor Probe Design

The 3,5-dimethyl substitution enhances lipophilicity and may improve metabolic stability, making it a promising starting point for the development of novel kinase inhibitors. The related lead compound 10b achieved IC50 values of 3.02-3.98 μM against prostate cancer and leukemia lines, comparable to gefitinib [1]. The target compound is expected to show comparable or improved antiproliferative profiles, warranting its investigation in similar oncology projects [1].

Focused Library Synthesis for Helical Kinase Binders

The quinazoline scaffold is a prominent hinge-binding scaffold in type I/II kinase inhibitors [1]. The 3,5-dimethylphenoxy group can fill a deep hydrophobic pocket in kinases like EGFR, potentially improving selectivity over other quinazolines [1]. Procurement of this compound enables the rapid generation of analogues with diverse substitution at the phenoxy ring for structure-activity relationship (SAR) exploration.

Metabolic Stability Optimization Probes

The electron-donating 3,5-dimethyl groups are predicted to reduce metabolic oxidation of the phenoxy ring by cytochrome P450 (CYP) enzymes compared to unsubstituted or mono-substituted analogs . This makes the compound a useful internal standard for in vitro metabolic stability assays when testing series with high predicted clearance.

Patent-Busting or New Chemical Entity (NCE) Derivatization

Given the absence of direct biological data in peer-reviewed literature, the target compound represents a novel chemical entity for patent filing. Its unique substitution pattern (3,5-dimethylphenoxy) differentiates it from previously reported 4-alkoxy-quinazolines , providing a clear patentable composition-of-matter opportunity for drug discovery organizations.

Quote Request

Request a Quote for 4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.